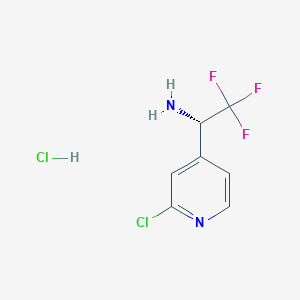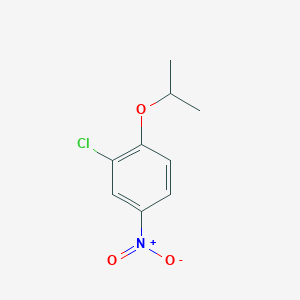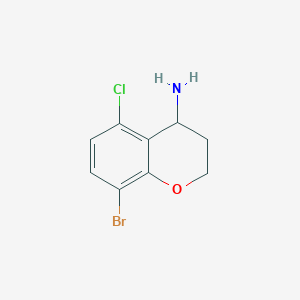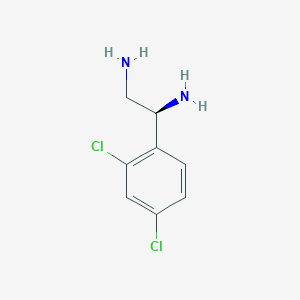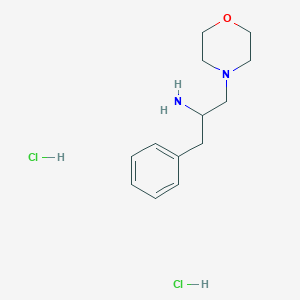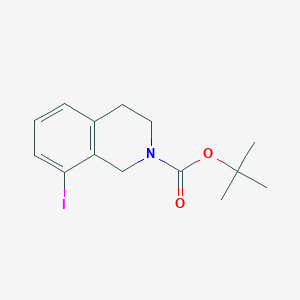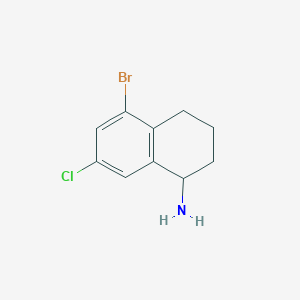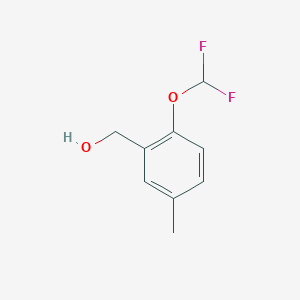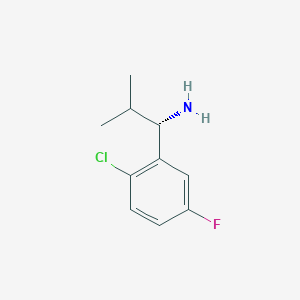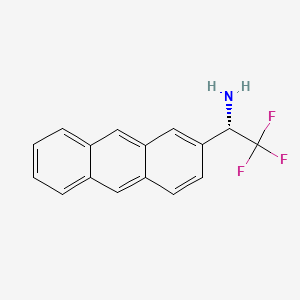
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is a compound that features an anthracene moiety attached to a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-anthryl derivatives with trifluoroethylamine under controlled conditions. One common method includes the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved include the inhibition of DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Anthryl benzimidazole derivatives: These compounds also feature an anthracene moiety and have been studied for their DNA interaction and anticancer activity.
(2S)-2-(2-Anthryl)pyrrolidine: Another compound with a similar anthracene structure, used in various chemical applications.
Uniqueness
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine group, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(1S)-1-anthracen-2-yl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m0/s1 |
InChI Key |
GYHKGMNJBQKBNZ-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


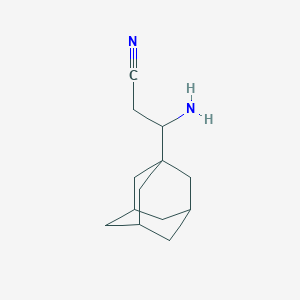
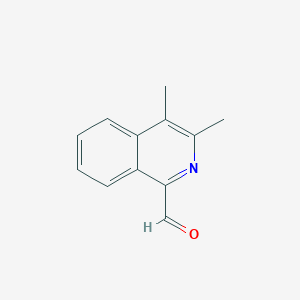
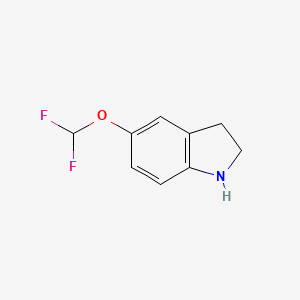
![(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13042000.png)
